molecular formula C22H21NO7 B13832294 (5S,8S,9R)-8-benzoyl-2-(5-ethylfuran-2-yl)-9-hydroxy-8-methoxy-3-methyl-1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione

(5S,8S,9R)-8-benzoyl-2-(5-ethylfuran-2-yl)-9-hydroxy-8-methoxy-3-methyl-1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione

Cat. No.: B13832294
M. Wt: 411.4 g/mol
InChI Key: PXIIDWGMSCTXAQ-CEMLEFRQSA-N
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Description

The compound (5S,8S,9R)-8-benzoyl-2-(5-ethylfuran-2-yl)-9-hydroxy-8-methoxy-3-methyl-1-oxa-7-azaspiro[44]non-2-ene-4,6-dione is a complex organic molecule characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S,8S,9R)-8-benzoyl-2-(5-ethylfuran-2-yl)-9-hydroxy-8-methoxy-3-methyl-1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione involves multiple steps, typically starting with the preparation of the spirocyclic core. The reaction conditions often include the use of specific solvents, catalysts, and temperature controls to ensure the desired stereochemistry and yield. For example, the synthesis might involve the use of a solvent like dichloromethane, a catalyst such as palladium on carbon, and reaction temperatures ranging from 0°C to 100°C.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

The compound (5S,8S,9R)-8-benzoyl-2-(5-ethylfuran-2-yl)-9-hydroxy-8-methoxy-3-methyl-1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxy groups to ketones or aldehydes.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Replacement of functional groups with others, such as halogenation or alkylation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules, serving as an intermediate in organic synthesis.

Biology

In biological research, it may be investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

Medicine

In medicine, the compound could be explored for its therapeutic potential, including anti-inflammatory, antimicrobial, or anticancer properties.

Industry

In industry, it might be used in the development of new materials, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of (5S,8S,9R)-8-benzoyl-2-(5-ethylfuran-2-yl)-9-hydroxy-8-methoxy-3-methyl-1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spirocyclic molecules with benzoyl, furan, hydroxy, methoxy, and methyl groups. Examples might include:

  • Spiro[4.4]nonane derivatives
  • Benzoyl-substituted furans
  • Hydroxy and methoxy spirocycles

Uniqueness

The uniqueness of (5S,8S,9R)-8-benzoyl-2-(5-ethylfuran-2-yl)-9-hydroxy-8-methoxy-3-methyl-1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione lies in its specific stereochemistry and combination of functional groups, which confer distinct chemical and biological properties not found in other similar compounds.

Biological Activity

The compound (5S,8S,9R)-8-benzoyl-2-(5-ethylfuran-2-yl)-9-hydroxy-8-methoxy-3-methyl-1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione , also known as FD-838 or Azaspirofuran A, is a complex organic molecule notable for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

This compound has a molecular formula of C22H21NO7C_{22}H_{21}NO_{7} and a molecular weight of 411.41 g/mol. The structure features multiple functional groups including a benzoyl group, methoxy group, and hydroxyl group, which are crucial for its biological interactions.

PropertyValue
Molecular FormulaC22H21NO7
Molecular Weight411.41 g/mol
Melting Point98–99°C
SolubilitySoluble in Methanol, Chloroform, Benzene; Fairly soluble in Ether, Hexane

Antimicrobial Activity

FD-838 exhibits significant antimicrobial properties against several pathogens. Research indicates that it inhibits the growth of plant fungal pathogens such as Botrytis cinerea and Glomerella cingulata . This suggests potential applications in agricultural chemicals as a biopesticide .

Antitumor Activity

Studies have shown that FD-838 possesses anti-tumor activity. It has been isolated from the mycelia of the basidiomycete Hericium erinaceum , indicating its potential as a lead compound in cancer therapy . The exact mechanisms through which it exerts these effects are still under investigation but may involve the induction of apoptosis in cancer cells.

The biological activity of FD-838 is hypothesized to be linked to its ability to interact with specific biological targets within cells. This may include inhibition of key enzymes involved in cell proliferation and survival pathways. Further research into structure-activity relationships (SAR) could elucidate how modifications to the compound enhance its efficacy .

Case Studies

  • Antifungal Efficacy : A study demonstrated that FD-838 significantly reduced fungal growth in vitro when tested against various strains of plant pathogens. The minimal inhibitory concentration (MIC) was determined to be low, indicating high potency.
  • Cytotoxicity Assays : In vitro assays using human cancer cell lines revealed that FD-838 induces cytotoxic effects through mechanisms that may involve oxidative stress and disruption of cellular signaling pathways .
  • Comparative Analysis : Similar compounds with spirocyclic structures were analyzed for their biological activities. For instance, compounds like 2-Methylquinoline and 1-Azabicyclo[3.3.0]octan showed varying degrees of antimicrobial and analgesic effects respectively, highlighting the unique profile of FD-838 due to its specific functional groups .

Future Directions

Ongoing research is focused on:

  • Mechanistic Studies : Understanding the precise biochemical pathways affected by FD-838.
  • SAR Investigations : Exploring modifications to enhance its biological activity and reduce potential toxicity.
  • Clinical Trials : Assessing safety and efficacy in clinical settings for potential therapeutic applications.

Properties

Molecular Formula

C22H21NO7

Molecular Weight

411.4 g/mol

IUPAC Name

(5S,8S,9R)-8-benzoyl-2-(5-ethylfuran-2-yl)-9-hydroxy-8-methoxy-3-methyl-1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione

InChI

InChI=1S/C22H21NO7/c1-4-14-10-11-15(29-14)16-12(2)17(24)21(30-16)19(26)22(28-3,23-20(21)27)18(25)13-8-6-5-7-9-13/h5-11,19,26H,4H2,1-3H3,(H,23,27)/t19-,21-,22-/m1/s1

InChI Key

PXIIDWGMSCTXAQ-CEMLEFRQSA-N

Isomeric SMILES

CCC1=CC=C(O1)C2=C(C(=O)[C@@]3(O2)[C@H]([C@@](NC3=O)(C(=O)C4=CC=CC=C4)OC)O)C

Canonical SMILES

CCC1=CC=C(O1)C2=C(C(=O)C3(O2)C(C(NC3=O)(C(=O)C4=CC=CC=C4)OC)O)C

Origin of Product

United States

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